

Technical Monograph: (S)-N-Boc-(2'-Chlorophenyl)Glycine

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Compound of Interest

Compound Name: (S)-N-Boc-(2'-Chlorophenyl)Glycine

CAS No.: 225918-60-5

Cat. No.: B1271962

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Advanced Handling, Synthesis, and Application in Peptidomimetics

Executive Technical Summary

(S)-N-Boc-(2'-chlorophenyl)glycine (CAS: 313490-25-4) is a non-proteinogenic, chiral amino acid derivative critical to both medicinal chemistry and advanced peptide synthesis.

Structurally, it features a glycine backbone substituted at the

-position with an ortho-chlorophenyl ring. This substitution introduces significant steric bulk and electronic withdrawal, imparting unique conformational constraints when incorporated into peptide backbones.

While widely recognized as the upstream precursor to the antiplatelet drug Clopidogrel (Plavix), its N-Boc protected form is specifically valued in drug discovery for introducing local rigidity and restricting rotational freedom in peptidomimetics. However, its benzylic

-proton renders it highly susceptible to base-catalyzed racemization, necessitating specialized handling protocols distinct from standard canonical amino acids.

Physicochemical Profile

Property	Specification
IUPAC Name	(2S)-acetic acid
CAS Number	313490-25-4 (Boc-acid); 141196-60-3 (Free acid S-isomer)
Molecular Formula	
Molecular Weight	285.72 g/mol
Appearance	White to off-white crystalline powder
Chirality	(S)-Enantiomer (L-configuration)
Solubility	Soluble in DCM, MeOH, DMF, DMSO; Insoluble in Water
pKa (COOH)	~3.5 (Lower than Phe due to electron-withdrawing Cl-phenyl)
Melting Point	105–110 °C (Boc-derivative); ~186 °C (Free acid, dec.)

Synthetic Architecture & Production

The synthesis of high-purity **(S)-N-Boc-(2'-chlorophenyl)glycine** presents a stereochemical challenge. Traditional Strecker synthesis yields a racemate. Modern industrial routes prioritize chemo-enzymatic resolution to ensure enantiopurity (>99% ee) before Boc-protection.

The Chemo-Enzymatic Route

The most robust pathway utilizes Leucine Dehydrogenase (LeuDH) or Penicillin G Acylase (PGA) for kinetic resolution. This avoids the yield loss associated with classical fractional crystallization.



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Figure 1: Chemo-enzymatic workflow for generating enantiopure **(S)-N-Boc-(2'-chlorophenyl)glycine**, highlighting the critical resolution step.

Critical Handling: The Racemization Challenge

Expertise Insight: The most common failure mode when using phenylglycine derivatives in peptide synthesis is epimerization (loss of chirality).

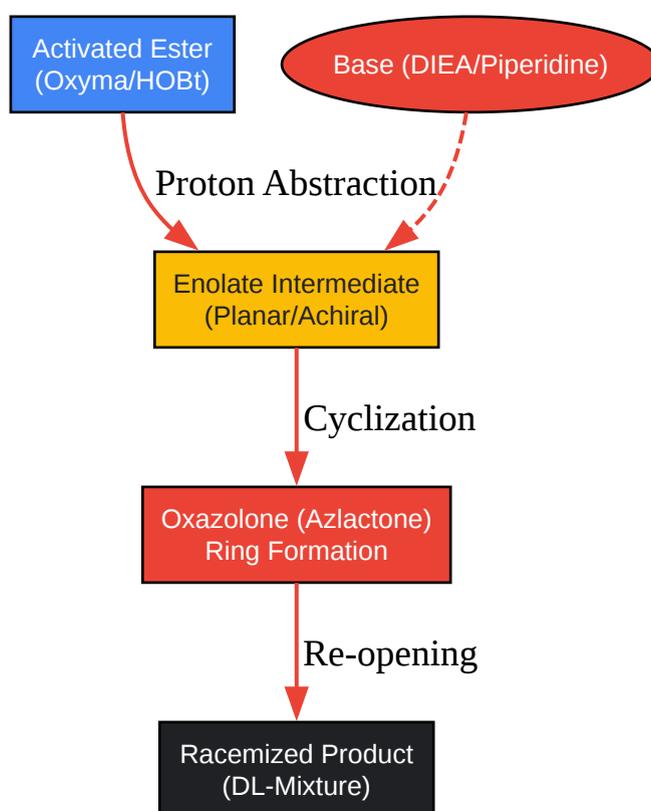
Mechanism of Instability

Unlike Alanine or Leucine, the

α -proton of **(S)-N-Boc-(2'-chlorophenyl)glycine** is attached to a benzylic carbon. The electron-withdrawing nature of the phenyl ring—exacerbated by the ortho-chloro substituent—significantly increases the acidity of this proton.

During activation (coupling), the risk of oxazolone (azlactone) formation is high. If a base abstracts the

α -proton, the molecule planarizes, destroying the stereocenter.



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Figure 2: The oxazolone pathway. The benzylic acidity of phenylglycines accelerates this base-catalyzed racemization.

Mitigation Strategies

To maintain scientific integrity during synthesis, adhere to these rules:

- **Avoid Strong Bases:** Never use DBU or high concentrations of DIEA during coupling.
- **Coupling Reagents:** Use DIC/Oxyma or DIC/HOAt rather than HATU/DIPEA. HATU requires a base (DIPEA) to function, which immediately puts the chiral center at risk. Carbodiimide chemistries (DIC) can often proceed under neutral or slightly acidic conditions.
- **Pre-activation:** Minimize the time the activated ester sits in solution before adding the amine nucleophile.

Experimental Protocols

Protocol A: Safe Boc-Protection of (S)-2-Chlorophenylglycine

Context: Converting the free acid (often purchased or resolved) to the Boc-protected building block without racemization.

Reagents: (S)-2-chlorophenylglycine (10 mmol),

(11 mmol), NaOH (1M), Dioxane.

- **Dissolution:** Suspend 1.86 g of (S)-2-chlorophenylglycine in 10 mL water and 10 mL dioxane.
- **pH Control (Critical):** Cool to 0°C. Slowly add 1M NaOH to adjust pH to 9.0–9.5. Do not exceed pH 10, as high pH promotes racemization of phenylglycines.
- **Reaction:** Add

(2.4 g) dropwise. Maintain pH ~9.0 by autotitration or careful manual addition of NaOH.

- Completion: Stir at RT for 12 hours.
- Workup: Wash the basic solution with (removes unreacted). Acidify the aqueous layer carefully with cold 1M to pH 2-3. Avoid strong HCl which may cleave the Boc or induce racemization.
- Isolation: Extract immediately with Ethyl Acetate (3x), dry over , and concentrate. Recrystallize from Hexane/EtOAc.

Protocol B: Chiral HPLC Purity Analysis

Context: Self-validating the enantiomeric excess (% ee) of your material.

- Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.
- Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Strong absorption due to Cl-Phenyl ring).
- Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns, but standards must be run to confirm.
- Acceptance Criteria:
ee for pharmaceutical applications.

Applications in Drug Development[7] Conformational Restriction

The ortho-chloro substituent creates a "molecular lock." In peptide chains, the steric clash between the Cl-atom and the carbonyl oxygen restricts the

and

torsion angles. This is used to:

- Force peptides into
-turn conformations.
- Prevent proteolytic degradation (steric shielding of the amide bond).

Clopidogrel (Plavix) Synthesis

While the Boc-derivative is for peptides, the free acid methyl ester is the direct precursor to Clopidogrel. Researchers often use the Boc-derivative to synthesize "Clopidogrel-peptide conjugates" to target the drug to specific thrombi.

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